Tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride is a synthetic organic compound characterized by its unique molecular structure, which includes a tert-butyl group, an aminomethyl substituent, and an azocane ring. Its chemical formula is C13H27ClN2O2, and it has a molar mass of 278.82 g/mol . This compound is primarily utilized in scientific research and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
These reactions make it a versatile building block in organic synthesis.
Further research is necessary to elucidate its specific biological mechanisms.
The synthesis of tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride typically involves multi-step organic reactions. Common methods include:
These methods highlight the compound's synthetic versatility and potential for modification .
Tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride has several applications:
Research into the interaction profile of tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride is limited but suggests potential interactions with:
Further studies using techniques such as molecular docking and bioassays are recommended to explore these interactions in detail .
Several compounds share structural features with tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | 325775-44-8 | 0.98 | Contains an azetidine ring instead of azocane |
Tert-butyl azetidine-1-carboxylate | 147621-21-4 | 0.95 | Lacks the aminomethyl substituent |
Tert-butyl (3-aminopropyl)(methyl)carbamate hydrochloride | 1188263-67-3 | 0.93 | Features a carbamate structure |
Tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate | 1420852-13-6 | 0.91 | Contains an aminoethyl group instead |
These comparisons illustrate that while these compounds share certain functional groups, the presence of specific moieties in tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride contributes to its distinctive chemical and biological properties .